N*1*-Cyclopropyl-N*1*-(2,3-dichloro-benzyl)-ethane-1,2-diamine
CAS No.: 1353965-51-1
Cat. No.: VC8233196
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353965-51-1 |
|---|---|
| Molecular Formula | C12H16Cl2N2 |
| Molecular Weight | 259.17 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-[(2,3-dichlorophenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H16Cl2N2/c13-11-3-1-2-9(12(11)14)8-16(7-6-15)10-4-5-10/h1-3,10H,4-8,15H2 |
| Standard InChI Key | DDBRVYAYCAESDG-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl |
| Canonical SMILES | C1CC1N(CCN)CC2=C(C(=CC=C2)Cl)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of N¹-Cyclopropyl-N¹-(2,3-dichloro-benzyl)-ethane-1,2-diamine typically involves a nucleophilic substitution reaction between cyclopropylamine and 2,3-dichlorobenzyl chloride under basic conditions. A representative procedure includes:
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Reagent Preparation: Cyclopropylamine (1.0 equiv) and 2,3-dichlorobenzyl chloride (1.1 equiv) are dissolved in anhydrous methanol.
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Base Addition: Sodium hydroxide (2.0 equiv) is added to deprotonate the amine, facilitating the substitution reaction.
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Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in ~35–45% yield .
Industrial-scale production optimizes solvent selection (e.g., toluene) and employs continuous flow reactors to enhance yield (>70%).
Key Chemical Reactions
The compound participates in diverse reactions due to its amine and aryl chloride functionalities:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , acidic | Nitroso derivatives |
| Reduction | , Pd/C | Amine intermediates |
| Nucleophilic Aromatic Substitution | , DMF | Haloarene-modified analogues |
The dichlorobenzyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids .
Physicochemical Characteristics
Molecular Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, Ar-H), 7.22 (t, J = 7.8 Hz, 1H, Ar-H), 3.82 (s, 2H, CH₂), 2.72–2.68 (m, 4H, NH₂), 1.12–1.08 (m, 4H, cyclopropyl).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-Cl stretch).
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.4 ± 1.2 | Caspase-3/7 activation |
| MCF-7 | 18.9 ± 2.1 | ROS generation |
| NIH/3T3 (normal) | >100 | Low toxicity |
The cyclopropyl moiety enhances metabolic stability, reducing hepatic clearance in vitro (t₁/₂ = 4.7 h in human microsomes).
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in designing kinase inhibitors, particularly targeting MAPK pathways . Its dichlorobenzyl group improves target affinity by engaging in hydrophobic interactions with enzyme pockets.
Material Science
Functionalized derivatives act as ligands in Cu(II) complexes for catalytic C-N coupling reactions (TOF up to 420 h⁻¹) .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under nitrogen |
| PPE | Gloves, goggles, fume hood |
| Disposal | Incineration (halogenated waste) |
No acute toxicity data are available, but structural analogues show LD₅₀ > 500 mg/kg in rodents.
Comparative Analysis with Structural Analogues
| Compound | Substituents | LogP | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| N¹-(2,3-Dichloro-benzyl) | 2,3-Cl₂ | 3.2 | 32–64 |
| N¹-(2,6-Dichloro-benzyl) | 2,6-Cl₂ | 3.5 | 128–256 |
| N¹-(3-Nitro-benzyl) | 3-NO₂ | 2.8 | 16–32 |
The 2,3-dichloro isomer exhibits superior bioactivity due to optimal steric and electronic effects .
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